molecular formula C18H25N5 B3123878 1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine

1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine

Cat. No.: B3123878
M. Wt: 311.4 g/mol
InChI Key: IGZKWNHHWYBLOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: T785 (trihydrochloride) is synthesized through an eight-step process starting from commercially available starting materials . The synthesis involves:

    Nitration and Chlorination: Commercially available 3-nitroquinoline-2,4-diol undergoes nitration and chlorination.

    Regioselective Addition: Tert-butyl N-(4-aminobutyl)carbamate is added regioselectively.

    Aniline Formation: Hydrogenation and subsequent acylation lead to aniline formation.

    Imidazoquinoline Ring Formation: This step occurs under acidic conditions.

    Displacement of Chloroquinoline: (2,4-dimethoxyphenyl)methanamine displaces the chloroquinoline.

    Acidic Deprotection: The final step involves acidic deprotection to yield T785 (trihydrochloride) with an overall yield of approximately 36%.

Industrial Production Methods: The industrial production of T785 (trihydrochloride) follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: T785 (trihydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may yield amines .

Properties

IUPAC Name

1-(4-aminobutyl)-2-butylimidazo[4,5-c]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5/c1-2-3-10-15-22-16-17(23(15)12-7-6-11-19)13-8-4-5-9-14(13)21-18(16)20/h4-5,8-9H,2-3,6-7,10-12,19H2,1H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZKWNHHWYBLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(N1CCCCN)C3=CC=CC=C3N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine
Reactant of Route 2
1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine
Reactant of Route 3
1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine
Reactant of Route 4
1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine
Reactant of Route 5
1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine
Reactant of Route 6
Reactant of Route 6
1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine

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